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This guide provides a detailed comparison of the clinical trial outcomes for Sirtratumab (ASG-

15ME), an investigational antibody-drug conjugate (ADC), against other prominent therapies

for urothelial cancer. The information is intended for researchers, scientists, and drug

development professionals, offering a comprehensive overview of efficacy, safety, and

experimental methodologies. Notably, the development of Sirtratumab vedotin was halted, and

this analysis serves as a comparative reference within the evolving landscape of urothelial

carcinoma treatment.

Executive Summary
Sirtratumab vedotin is an ADC designed to target SLITRK6 (SLIT and NTRK like family

member 6), a transmembrane protein expressed in urothelial tumors. The ADC consists of a

monoclonal antibody linked to the microtubule-disrupting agent monomethyl auristatin E

(MMAE). While it showed initial promise in a Phase 1 clinical trial (NCT01963052), its

development has been discontinued. This guide places the outcomes of this early-phase trial in

the context of current standard-of-care and other approved therapies, including the ADC-based

treatments Enfortumab Vedotin and Sacituzumab Govitecan, the immune checkpoint inhibitor

Pembrolizumab, and traditional platinum-based chemotherapy.
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The following table summarizes the key efficacy outcomes from clinical trials of Sirtratumab
and its comparators. It is important to note that these trials have different patient populations

and are in various phases of clinical development, precluding direct head-to-head comparison.
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Experimental Protocols
Sirtratumab Vedotin (NCT01963052)
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Study Design: This was a Phase 1, multicenter, single-arm, dose-escalation and expansion

trial.[1]

Patient Population: Patients with metastatic urothelial carcinoma who were refractory to at

least one prior chemotherapy regimen were enrolled.[8]

Intervention: Sirtratumab vedotin was administered as a single intravenous infusion weekly

for three weeks, followed by a one-week rest period, constituting a 4-week cycle.[9] Dose

escalation involved six levels ranging from 0.10 to 1.25 mg/kg.[1]

Primary Objective: The primary goals were to assess the safety and pharmacokinetics of

Sirtratumab vedotin and to determine the recommended Phase 2 dose (RP2D).[1]

Tumor Assessment: Disease assessment was conducted every 8 weeks.[9]

Enfortumab Vedotin + Pembrolizumab (EV-302)
Study Design: A Phase 3, open-label, randomized, controlled, multicenter trial.[1][10]

Patient Population: Previously untreated patients with locally advanced or metastatic

urothelial cancer.[10]

Intervention: Patients in the experimental arm received enfortumab vedotin (1.25 mg/kg)

intravenously on days 1 and 8 of a 3-week cycle, plus pembrolizumab (200 mg)

intravenously on day 1 of each cycle.[3] The control arm received standard platinum-based

chemotherapy (gemcitabine plus cisplatin or carboplatin).[3]

Primary Endpoints: The dual primary endpoints were progression-free survival (PFS) and

overall survival (OS).[10]

Stratification Factors: Randomization was stratified by cisplatin eligibility, PD-L1 expression,

and the presence of liver metastases.[1]

Pembrolizumab (KEYNOTE-045)
Study Design: A Phase 3, multicenter, randomized, active-controlled trial.[11][12]
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Patient Population: Patients with locally advanced or metastatic urothelial carcinoma with

disease progression on or after platinum-containing chemotherapy.[4][12]

Intervention: Patients were randomized 1:1 to receive either pembrolizumab 200 mg every 3

weeks or the investigator's choice of chemotherapy (paclitaxel, docetaxel, or vinflunine)

every 3 weeks.[4]

Primary Endpoints: The primary endpoints were overall survival (OS) and progression-free

survival (PFS).[4]

Tumor Assessment: Tumor status was assessed at 9 weeks, then every 6 weeks for the first

year, and every 12 weeks thereafter.[12]

Sacituzumab Govitecan (TROPHY-U-01)
Study Design: A Phase 2, multicohort, open-label, registrational study.[6][7]

Patient Population (Cohort 1): Patients with locally advanced or unresectable/metastatic

urothelial cancer who had progressed after prior platinum-based chemotherapy and

checkpoint inhibitors.[7][13]

Intervention: Sacituzumab govitecan was administered at a dose of 10 mg/kg on days 1 and

8 of a 21-day cycle.[6][7]

Primary Endpoint: The primary outcome was the objective response rate (ORR) as

determined by central review.[6]

Secondary Endpoints: Secondary outcomes included duration of response, PFS, OS, and

safety.[6]

Platinum-Based Chemotherapy (Gemcitabine +
Cisplatin)

Study Design: Representative protocols, such as the control arm of the EV-302 trial and the

CALGB 90601 trial, are randomized, controlled studies.

Patient Population: Typically, chemotherapy-naive patients with metastatic urothelial cancer.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/31050707/
https://www.keytrudahcp.com/efficacy/urothelial-carcinoma-second-line-monotherapy/
https://pubmed.ncbi.nlm.nih.gov/31050707/
https://pubmed.ncbi.nlm.nih.gov/31050707/
https://www.keytrudahcp.com/efficacy/urothelial-carcinoma-second-line-monotherapy/
https://bladder.uroonco.uroweb.org/publication/trophy-u-01-cohort-1-final-results-a-phase-ii-study-of-sacituzumab-govitecan-sg-in-metastatic-urothelial-cancer-muc-that-has-progressed-after-platinum-plt-and-checkpoint-inhibitors-cpi/
https://pubmed.ncbi.nlm.nih.gov/33929895/
https://pubmed.ncbi.nlm.nih.gov/33929895/
https://ascopubs.org/doi/10.1200/JCO.20.03489
https://bladder.uroonco.uroweb.org/publication/trophy-u-01-cohort-1-final-results-a-phase-ii-study-of-sacituzumab-govitecan-sg-in-metastatic-urothelial-cancer-muc-that-has-progressed-after-platinum-plt-and-checkpoint-inhibitors-cpi/
https://pubmed.ncbi.nlm.nih.gov/33929895/
https://bladder.uroonco.uroweb.org/publication/trophy-u-01-cohort-1-final-results-a-phase-ii-study-of-sacituzumab-govitecan-sg-in-metastatic-urothelial-cancer-muc-that-has-progressed-after-platinum-plt-and-checkpoint-inhibitors-cpi/
https://bladder.uroonco.uroweb.org/publication/trophy-u-01-cohort-1-final-results-a-phase-ii-study-of-sacituzumab-govitecan-sg-in-metastatic-urothelial-cancer-muc-that-has-progressed-after-platinum-plt-and-checkpoint-inhibitors-cpi/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15599610?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Intervention: A common regimen involves gemcitabine (e.g., 1,000 mg/m²) on days 1 and 8,

and cisplatin (e.g., 70 mg/m²) on day 1 of a 21-day cycle, for up to six cycles.[14]

Primary Endpoints: Overall survival and progression-free survival are common primary

endpoints.
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Caption: Mechanism of action of Sirtratumab vedotin targeting the SLITRK6 receptor.
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Representative Clinical Trial Workflow
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Caption: A generalized workflow for a randomized controlled clinical trial in oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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